![molecular formula C18H20BrN3O3S2 B2414633 3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide CAS No. 590400-26-3](/img/structure/B2414633.png)
3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide” is a complex organic molecule. It has a molecular weight of 434.35000 and a density of 1.446g/cm3 . The molecular formula of this compound is C19H20BrN3O2S .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and flash point. For “this compound”, the molecular weight is 434.35000, and the density is 1.446g/cm3 . Unfortunately, the boiling point, melting point, and flash point are not available .Scientific Research Applications
Synthesis and Characterization of Metal Complexes : Research has shown the synthesis and characterization of metal complexes using derivatives similar to "3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide". For instance, Binzet et al. (2009) synthesized and characterized Ni(II) and Cu(II) complexes of 4-bromo-N-(di-R-carbamothioyl)benzamide ligands. These studies are essential for understanding the coordination chemistry and potential applications of these complexes in various fields such as catalysis or material science (Binzet, Külcü, Flörke, & Arslan, 2009).
Corrosion Inhibition : Compounds with similar structures have been investigated for their potential as corrosion inhibitors. Esmaeili, Neshati, and Yavari (2016) synthesized sulfamoylphenyl)carbamothioyl]benzamides to investigate their corrosion inhibitory effects on carbon steel in hydrochloric acid solutions. Such studies are crucial for developing new materials that can withstand corrosive environments, which has significant industrial implications (Esmaeili, Neshati, & Yavari, 2016).
Potential Anticancer Applications : Thiourea derivatives, which are structurally related, have been used in drug discovery, including as anticancer agents. A study by Ruswanto et al. (2021) involved the synthesis of a Bis-(4-(Tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) complex and its evaluation as an anticancer candidate through molecular docking processes. This illustrates the potential of such compounds in the development of new anticancer drugs (Ruswanto, Wulandari, Mardianingrum, & Cantika, 2021).
Catalytic Applications : Derivatives of the compound have also been studied for their catalytic activities. Gunasekaran et al. (2012) explored the catalytic activity of tris-chelate cobalt(III) complexes in the oxidation of alcohols. Such research provides insights into new catalysts that can be used in chemical synthesis and industrial processes (Gunasekaran, Jerome, Ng, Tiekink, & Karvembu, 2012).
Properties
IUPAC Name |
3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3S2/c1-18(2,3)14-9-4-11(10-15(14)19)16(23)22-17(26)21-12-5-7-13(8-6-12)27(20,24)25/h4-10H,1-3H3,(H2,20,24,25)(H2,21,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVPCNASHDCCKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B2414550.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2414551.png)
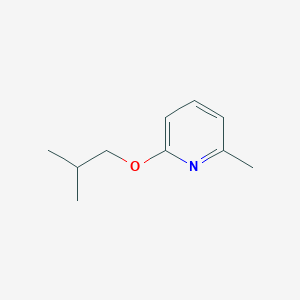
![methyl 2-{[(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2414553.png)
![7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2414555.png)

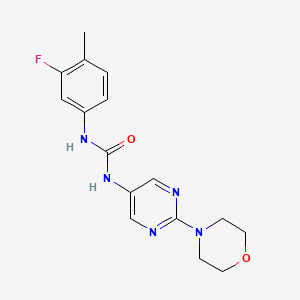
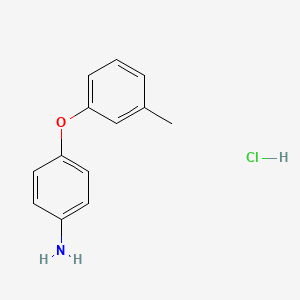
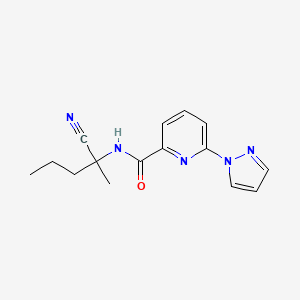
![1-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2414562.png)
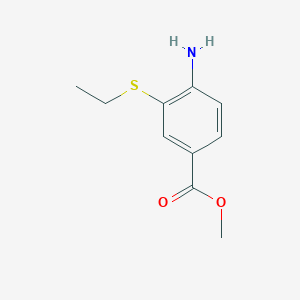

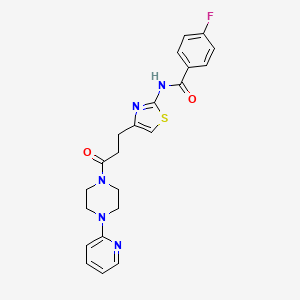
![N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2414569.png)
